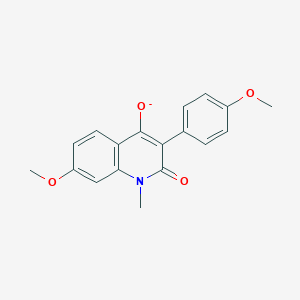
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 1st position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4-oxo-1,4-dihydroquinoline and 4-methoxyphenylboronic acid.
Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between 7-methoxy-4-oxo-1,4-dihydroquinoline and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride to introduce the methyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
特性
CAS番号 |
125879-00-7 |
|---|---|
分子式 |
C18H16NO4- |
分子量 |
310.3 g/mol |
IUPAC名 |
7-methoxy-3-(4-methoxyphenyl)-1-methyl-2-oxoquinolin-4-olate |
InChI |
InChI=1S/C18H17NO4/c1-19-15-10-13(23-3)8-9-14(15)17(20)16(18(19)21)11-4-6-12(22-2)7-5-11/h4-10,20H,1-3H3/p-1 |
InChIキー |
NYKDZWDLFSDERX-UHFFFAOYSA-M |
正規SMILES |
CN1C2=C(C=CC(=C2)OC)C(=C(C1=O)C3=CC=C(C=C3)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


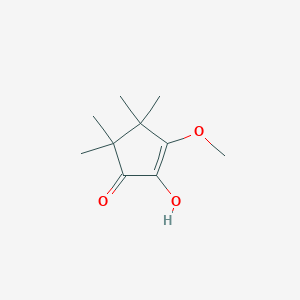
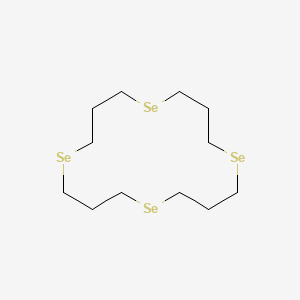
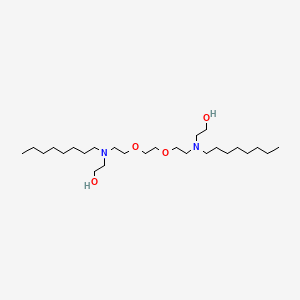
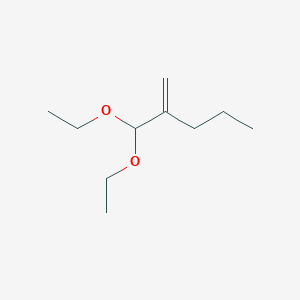
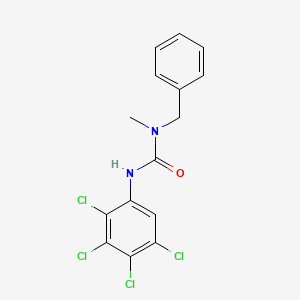
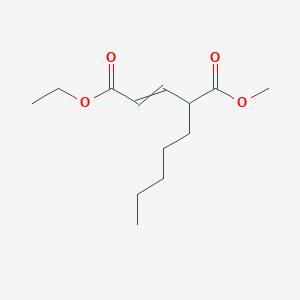
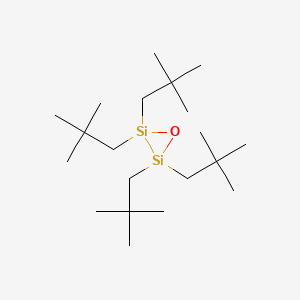

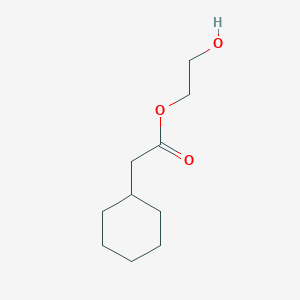
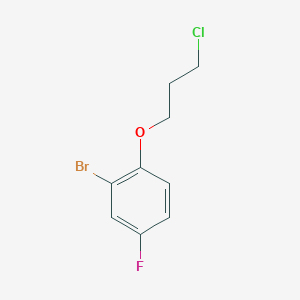
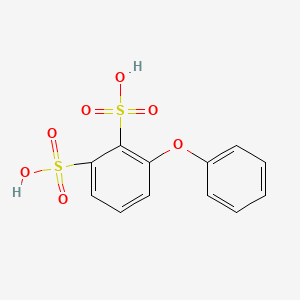

![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
silane](/img/structure/B14305544.png)
